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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the

reactivity ratios of N,N'-Divinylurea (DVU) in copolymerization. Due to the limited availability of

published reactivity ratio data for DVU, this document focuses on providing a robust

experimental framework and data analysis protocol. By following these guidelines, researchers

can effectively characterize the copolymerization behavior of DVU with various comonomers, a

critical step in the development of novel polymers for biomedical and pharmaceutical

applications.

Comparison of Reactivity Ratios: A Template for
Data Presentation
Once experimentally determined, the reactivity ratios of N,N'-Divinylurea (M₁) with a given

comonomer (M₂) can be summarized for comparative analysis. Reactivity ratios (r₁ and r₂)

describe the preference of a growing polymer chain ending in a particular monomer unit to add

the same or the other monomer.

r₁ > 1: The growing chain ending in M₁ prefers to add another M₁ monomer

(homopolymerization).

r₁ < 1: The growing chain ending in M₁ prefers to add an M₂ monomer (copolymerization).
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r₁ ≈ 1: The growing chain ending in M₁ has an equal preference for adding M₁ or M₂.

r₁ ≈ 0: The growing chain ending in M₁ exclusively adds M₂.

The product of the reactivity ratios (r₁ * r₂) indicates the overall copolymerization behavior:

r₁ * r₂ = 1: Ideal or random copolymerization.

r₁ * r₂ < 1: Tendency towards alternating copolymerization.

r₁ * r₂ > 1: Tendency towards block copolymerization.

Below are illustrative tables populated with literature data for common divinyl monomers, which

can serve as a template for presenting experimentally determined data for N,N'-Divinylurea.

Table 1: Reactivity Ratios of Divinylbenzene (DVB) (M₁) with Styrene (M₂) at 60°C

Comonomer
(M₂)

r₁ (DVB) r₂ (Styrene) r₁ * r₂
Copolymerizati
on Behavior

Styrene 1.11 0.20 0.222

Tendency

towards

alternating

Table 2: Reactivity Ratios of Ethylene Glycol Dimethacrylate (EGDMA) (M₁) with Methyl

Methacrylate (MMA) (M₂)

Comonomer
(M₂)

r₁ (EGDMA) r₂ (MMA) r₁ * r₂
Copolymerizati
on Behavior

Methyl

Methacrylate
0.6993 1.8635 1.303

Tendency

towards block
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A precise determination of reactivity ratios requires a carefully designed and executed

experimental plan. The following protocol outlines the key steps, drawing from established

methodologies and IUPAC recommendations.

Materials and Purification
Monomers: N,N'-Divinylurea (M₁) and the chosen comonomer (M₂) should be of high purity.

Purification by distillation, recrystallization, or passing through a column of inhibitor remover

(e.g., alumina) is crucial to remove any inhibitors that could affect the polymerization kinetics.

Initiator: A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl

peroxide (BPO), should be selected based on the polymerization temperature and solvent.

The initiator should also be purified by recrystallization.

Solvent: If the polymerization is carried out in solution, the solvent should be inert to the

reactants and of high purity.

Copolymerization Procedure
Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with

varying molar ratios of N,N'-Divinylurea and the comonomer. A minimum of five different feed

compositions is recommended to obtain reliable data.

Polymerization:

Accurately weigh the desired amounts of each monomer and the initiator into

polymerization tubes or a reactor.

If using a solvent, add the required volume.

Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can

inhibit free-radical polymerization.

Seal the tubes or reactor under an inert atmosphere (e.g., nitrogen or argon).

Immerse the reaction vessels in a constant temperature bath to initiate polymerization.
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Control of Conversion: It is critical to stop the polymerization at low conversions (<10%) to

ensure that the monomer feed composition remains relatively constant. This is because the

reactivity ratio equations are based on the instantaneous monomer concentrations.

Isolation and Purification of the Copolymer:

Quench the polymerization by rapidly cooling the reaction mixture and adding an inhibitor

(e.g., hydroquinone).

Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-

solvent.

Filter and wash the precipitated copolymer thoroughly to remove any unreacted

monomers, initiator, and solvent.

Dry the copolymer to a constant weight under vacuum.

Determination of Copolymer Composition
The composition of the resulting copolymer must be accurately determined. Spectroscopic

methods are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is one of the most

powerful and widely used techniques. By integrating the signals corresponding to specific

protons of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in

the copolymer can be calculated.

Gas Chromatography (GC): GC can be used to measure the concentration of the unreacted

monomers in the polymerization mixture after a certain reaction time. From the initial and

final monomer concentrations, the amount of each monomer incorporated into the copolymer

can be determined.

Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed

composition and the corresponding copolymer composition data.

Linear Methods:
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Fineman-Ross Method: A graphical method that linearizes the copolymerization equation.

While simple, it can give unequal weight to data points.

Kelen-Tüdős Method: An extension of the Fineman-Ross method that introduces a

parameter to provide a more even distribution of data points.

Nonlinear Least-Squares (NLLS) Method: This is the most statistically robust method and is

recommended by IUPAC. It involves fitting the copolymer composition data directly to the

integrated form of the copolymerization equation using a computer program to minimize the

error between the experimental and calculated compositions.

Visualizing the Experimental and Analytical
Workflow
To aid in understanding the process of determining reactivity ratios, the following diagrams,

generated using the DOT language, illustrate the key workflows.
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To cite this document: BenchChem. [Determining the Reactivity Ratios of N,N'-Divinylurea in
Copolymerization: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15396702#determining-the-reactivity-ratios-of-n-n-
divinylurea-in-copolymerization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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